8-Isoestrone methyl ether, (+/-)-

stereochemistry estrogen receptor steroid conformation

8-Isoestrone methyl ether, (+/-)- (CAS 13865-88-8) is a racemic synthetic steroid with the systematic name (8α)-3-methoxyestra-1,3,5(10)-trien-17-one. It is the 3-methyl ether derivative of 8-isoestrone, bearing the hallmark 8α (8S) configuration that distinguishes the entire 8-iso series from the natural 8β-estrane scaffold.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
CAS No. 13865-88-8
Cat. No. B077872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Isoestrone methyl ether, (+/-)-
CAS13865-88-8
Synonyms(8α)-3-Methoxy-1,3,5(10)-estratrien-17-one
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC
InChIInChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16+,17+,19+/m1/s1
InChIKeyBCWWDWHFBMPLFQ-DFEOGRTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Isoestrone Methyl Ether CAS 13865-88-8: Stereochemical Identity and Procurement-Relevant Characteristics


8-Isoestrone methyl ether, (+/-)- (CAS 13865-88-8) is a racemic synthetic steroid with the systematic name (8α)-3-methoxyestra-1,3,5(10)-trien-17-one [1]. It is the 3-methyl ether derivative of 8-isoestrone, bearing the hallmark 8α (8S) configuration that distinguishes the entire 8-iso series from the natural 8β-estrane scaffold. With molecular formula C19H24O2 and a molecular weight of 284.4 g/mol, it contains zero hydrogen bond donors owing to the methyl protection of the C-3 phenolic hydroxyl, and a computed LogP of approximately 3.5 [1]. This compound exists as a racemic (±) mixture and is supplied as a research-grade chemical for non-human, non-therapeutic investigative use [2].

Why Closely Related Estrone Methyl Ethers Cannot Simply Replace 8-Isoestrone Methyl Ether in Research Applications


Steroid estrogen methyl ethers sharing the C19H24O2 formula are not interchangeable, because inversion at a single chiral center—particularly C-8—fundamentally alters B/C ring junction geometry, receptor-facing surface topology, and biological readout [1]. The natural estrone 3-methyl ether (CAS 1624-62-0, 8β configuration) and 8-isoestrone methyl ether (8α) represent epimeric pairs with opposite configurations at the critical B/C fusion center. The total synthesis literature demonstrates that 8-iso, 9-iso, 8,14-iso, and 9,14-iso isomers are chemically distinguishable products requiring distinct synthetic routes, with the 8-iso isomer showing unique enzymatic and receptor-modulating properties not shared by its stereoisomers [2][3]. Furthermore, the 3-methoxy protection eliminates the hydrogen-bond donor capacity of the phenolic OH, which the SAR literature shows affects the correlation between receptor binding and biological activity—a factor that differs meaningfully from free phenol analogs [4].

Quantitative Differential Evidence for 8-Isoestrone Methyl Ether Versus Its Closest Analogs


Stereochemical Identity: C-8 Epimerization Distinguishes 8-Isoestrone Methyl Ether from Natural Estrone 3-Methyl Ether

8-Isoestrone methyl ether (CAS 13865-88-8) is the C-8 epimer of natural estrone 3-methyl ether (CAS 1624-62-0). The target compound possesses the 8α (8S),9β (9S),13α (13S),14β (14S) configuration, contrasting with the natural 8β (8R),9α (9R),13β (13R),14α (14R) arrangement [1][2]. This single inversion at C-8 changes the B/C ring junction from trans (natural) to cis (8-iso), producing a distinct three-dimensional topology that presents a different molecular surface to estrogen receptor ligand-binding domains. The IUPAC name difference—(8S,9S,13S,14S) vs. (8R,9S,13S,14S)—is confirmed by PubChem records for each compound [1].

stereochemistry estrogen receptor steroid conformation

Enzymatic Transhydrogenation Activity: 8-Isoestrone Uniquely Active Among Four Isoestrone Isomers

In a direct head-to-head comparison of synthetic isoestrone isomers, 8-isoestrone was the only isomer that demonstrated activity in both the pyridine nucleotide transhydrogenation system and as a substrate for 17β-hydroxysteroid dehydrogenase in human placental homogenate. The other isoestrone isomers tested—which include the 9-iso, 14-iso, and other stereochemical variants—showed no activity in either system [1]. This study used the free phenol forms of the isoestrones rather than the methyl ethers; however, the substrate recognition for the 17-keto group (present in both free phenol and methyl ether forms) is the critical pharmacophoric element for transhydrogenase activity [1].

enzyme specificity transhydrogenation placental dehydrogenase

3-Methoxy Protection: Hydrogen Bond Donor Abolition Produces Divergent Receptor Assay Correlation Versus Free Phenol Analogs

The Gabbard and Segaloff (1983) structure-activity relationship study of 30 estrogen analogs established that the estrogen receptor competitive binding assay correlated fairly well with uterotropic assay data, but only for compounds having free 3-hydroxyl groups; exceptions were noted for methylated derivatives [1]. 8-Isoestrone methyl ether, bearing a 3-methoxy group, has zero hydrogen bond donors (vs. 1 for the free phenol 8-isoestrone) and an increased LogP of approximately 3.5 [2]. A separate commercial source reports that natural estrone 3-methyl ether lacks estrogen receptor binding activity (IC50 >100 μM for both ERα and ERβ) despite stimulating MCF-7 cell proliferation at 0.16–20 μM [3], indicating that 3-methyl ether derivatives can produce biological effects through mechanisms divergent from classical ER binding.

estrogen receptor SAR 3-methyl ether binding assay

Hypolipidemic Activity: D-Homo-8-Isoestrone Methyl Ether Normalizes Lipoprotein Spectrum Whereas Estradiol Shows No Effect

In an ovariectomized rat model of atherogenic dyslipoproteinemia, the methyl ether of 6-oxa-D-homo-8-isoestrone administered at a dose of 0.01 mg/kg achieved both a reduction in serum cholesterol and normalization of the lipoprotein spectrum [1][2]. Critically, the comparator compounds showed distinctly different profiles: 6-oxa-D-homo-8-isoestrone (the free acid form) reduced cholesterol but did NOT normalize the lipoprotein spectrum, while estradiol affected neither cholesterol content nor the lipoprotein spectrum [1]. This three-way comparison demonstrates that both the 3-methyl ether protection and the 8-iso scaffold are required for the full normalization effect. Additionally, 16,16-dimethyl-D-homo-8-isoestrone methyl ester decreased cholesterol in blood serum and liver tissue across rats, guinea pigs, and rabbits, and reduced atherosclerotic impairment in rabbit aorta, with the authors noting this effect was distinct from that of usual estrogens [3].

hypolipidemic cholesterol lipoprotein ovariectomy

Dissociated Hormonal Profile: 8-Iso Scaffold Enables Separation of Antifertility Activity from Uterotropic Effect

Pharmacological characterization of racemic 8-isoestradiol—the diol analog of the 8-iso scaffold—demonstrated dissociated hormonal properties: relatively high vaginotropic and antifertile activity combined with a negligible antigonadotropic effect on the pituitary and fairly weak uterotropic action [1]. This dissociation profile is structurally attributed to the 8α configuration of the steroid nucleus. The same research group reported that 8-isoestradiol and other modified 8-iso analogs of steroidal estrogens show strong contraceptive effect with no significant uterotropic action [2]. While these data are from the 17β-hydroxy (estradiol) analog rather than the 17-keto (estrone methyl ether) form, the 8-iso scaffold is the shared structural determinant. The 8-isoestrone methyl ether serves as the key synthetic precursor and protected intermediate for accessing this pharmacologically distinct compound class [3].

contraceptive uterotropic dissociated estrogen 8-isoestradiol

Synthetic Accessibility: 8-Isoestrone Methyl Ether as the Only dl-Racemate Providing a Unified Entry to Four Isoestrone Isomer Scaffolds

The Platonova-Ananchenko-Torgov total synthesis (1974) accomplished the preparation of all four isomeric methyl ethers—8-iso, 9-iso, 8,14-iso, and 9,14-isoestrone—from a common synthetic strategy [1]. The key cyclization of 3-methoxy-8,14-secoestra-Δ¹,²,³,⁽¹⁰⁾,⁹⁽¹¹⁾-tetraen-17α-ol-14-one acetate proceeds via isomerization of the Δ⁹⁽¹¹⁾ double bond to the Δ⁸⁽⁹⁾ position, followed by non-stereoselective hydrogenation yielding a 5:4 ratio of 14α- and 14β-isomers [1]. This synthetic route establishes the 8-isoestrone methyl ether as the foundational member of the isoestrone methyl ether family, from which further stereochemical diversification is achieved. The dl-racemic nature of the synthetic product means it contains both enantiomeric forms, which is relevant for procurement specifications because natural estrone derivatives are typically supplied as single enantiomers [2].

total synthesis isoestrone isomers stereochemical diversification

Research and Industrial Application Scenarios Where 8-Isoestrone Methyl Ether Provides Verifiable Advantage


Stereochemical Probe for Estrogen Receptor Structure-Activity Relationship Studies

Investigators studying the stereochemical determinants of estrogen receptor (ER) ligand recognition can deploy 8-isoestrone methyl ether as a matched molecular pair with natural estrone 3-methyl ether. The single inversion at C-8 (8α vs. 8β) isolates the contribution of B/C ring junction geometry to receptor binding. The Gabbard et al. (1983) SAR framework [1] established that receptor binding assay correlation with biological activity depends critically on C-3 substitution status—the 3-methoxy form offers distinct binding characteristics from the free phenol, making it a cleaner probe for scaffold-level stereochemical effects decoupled from hydrogen-bond-mediated interactions.

Placental Steroid Metabolism and Enzyme Substrate Specificity Investigations

The unique and exclusive activity of 8-isoestrone in both pyridine nucleotide transhydrogenation and 17β-hydroxysteroid dehydrogenase systems—while all other isoestrone isomers are completely inactive [1]—makes 8-isoestrone methyl ether (after deprotection to the free phenol if required for enzyme recognition) a selective tool for probing the active-site topology and substrate specificity determinants of placental steroid-metabolizing enzymes. No other isoestrone isomer can serve this function.

Synthetic Intermediate for Dissociated Estrogen Analog Development Programs

Medicinal chemistry programs targeting tissue-selective or function-selective estrogenic agents can use 8-isoestrone methyl ether as the starting scaffold. The 8-iso configuration has been pharmacologically validated to produce dissociated hormonal properties—antifertility activity retained while uterotropic activity is substantially weakened [1][2]. The 3-methyl ether protection provides a chemically stable intermediate that can be selectively deprotected or further functionalized. The Platonova-Ananchenko-Torgov total synthesis route [3] additionally enables access to the full panel of isoestrone isomers for systematic SAR exploration.

Lipid Metabolism Research Using D-Homo-8-Iso Scaffold Derivatives

For metabolic disease researchers studying estrogenic regulation of lipid homeostasis, the 8-iso scaffold class provides compounds that normalize the lipoprotein spectrum in ovariectomized models—an effect that estradiol itself does not produce [1]. The Kameneva et al. (1994) data demonstrate that the methyl ether form is pharmacologically decisive for full lipoprotein normalization vs. the free phenol, which only reduces cholesterol without normalizing the lipoprotein spectrum. 8-Isoestrone methyl ether serves as the prototypical scaffold from which D-homo and 6-oxa modifications can be introduced, enabling systematic exploration of structural determinants of hypolipidemic activity distinct from classical estrogenic pathways.

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